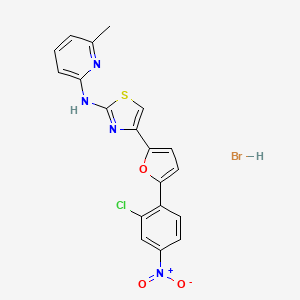
4-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine hydrobromide is a useful research compound. Its molecular formula is C19H14BrClN4O3S and its molecular weight is 493.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine hydrobromide is a thiazole derivative that has garnered attention due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H14ClN3O3S |
| Molecular Weight | 367.81 g/mol |
| CAS Number | 207399-26-6 |
| LogP | 3.729 |
| Solubility | Soluble in DMSO, slightly soluble in water |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antibacterial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism includes inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Antifungal Activity : Studies have shown that it can inhibit the growth of various fungal strains by interfering with ergosterol biosynthesis, essential for fungal cell membrane integrity.
- Anticancer Potential : Preliminary research indicates that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Biological Activity Data
A summary of the biological activity findings is presented in the table below:
Case Studies
Several studies have been conducted to evaluate the biological activity of the compound:
- Antibacterial Study : A study published in the Journal of Chemical and Pharmaceutical Research demonstrated that the compound showed potent activity against both Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like streptomycin .
- Antifungal Evaluation : In research assessing antifungal properties, the compound was effective against Candida albicans, with an IC50 value indicating moderate potency compared to standard antifungal agents .
- Anticancer Research : A recent study explored its effects on breast cancer cells (MCF-7), revealing that it significantly inhibited cell proliferation and induced apoptosis, suggesting potential as a chemotherapeutic agent .
Properties
IUPAC Name |
4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O3S.BrH/c1-11-3-2-4-18(21-11)23-19-22-15(10-28-19)17-8-7-16(27-17)13-6-5-12(24(25)26)9-14(13)20;/h2-10H,1H3,(H,21,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVASRVGQAXVGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














